Product packaging for L-Aspartic acid 4-ethyl ester(Cat. No.:CAS No. 4070-43-3)

L-Aspartic acid 4-ethyl ester

Cat. No.: B1623627
CAS No.: 4070-43-3
M. Wt: 161.16 g/mol
InChI Key: KALSWOYBXAHEKF-UHFFFAOYSA-N
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Description

L-Aspartic acid 4-ethyl ester is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethyl aspartate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B1623627 L-Aspartic acid 4-ethyl ester CAS No. 4070-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4070-43-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-amino-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

KALSWOYBXAHEKF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(=O)O)N

Canonical SMILES

CCOC(=O)CC(C(=O)O)N

sequence

X

Origin of Product

United States

Significance of L Aspartic Acid 4 Ethyl Ester As a Chiral Synthon

Chiral synthons are fundamental building blocks in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. L-Aspartic acid 4-ethyl ester serves as an exemplary chiral synthon due to the inherent chirality of the parent amino acid, L-aspartic acid. This pre-existing stereocenter is crucial for transferring chirality to new molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. cambridge.org

The presence of three distinct functional groups—a primary amine, a free carboxylic acid, and an ethyl ester—provides a versatile platform for a variety of chemical transformations. These groups can be selectively protected and modified, enabling chemists to introduce new functionalities in a controlled and stereospecific manner. For instance, the amino group can be protected with moieties like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), directing reactions to other parts of the molecule. sigmaaldrich.comchemicalbook.com This strategic protection and subsequent deprotection are central to its utility in multi-step syntheses.

Synthetic Methodologies for L Aspartic Acid 4 Ethyl Ester and Its Derivatives

Chemical Synthesis Routes

The creation of L-Aspartic acid 4-ethyl ester can be accomplished through several synthetic pathways, each with its own set of conditions and outcomes.

Direct Esterification of L-Aspartic Acid with Ethanol (B145695)

Direct esterification of L-Aspartic acid with ethanol is a fundamental method for producing the corresponding ester. This reaction is typically acid-catalyzed, with common reagents being hydrogen chloride (HCl) gas or chlorotrimethylsilane (B32843) (TMSCl).

One widely reported method involves suspending L-aspartic acid in absolute ethanol and saturating the mixture with dry HCl gas. The reaction mixture is then refluxed for several hours. The mechanism involves the protonation of the carboxyl groups by the strong acid, which enhances their electrophilicity, followed by nucleophilic attack by ethanol.

Alternatively, TMSCl can be used as an in situ source of HCl and to facilitate the esterification. researchgate.net TMSCl reacts with ethanol to form HCl, which catalyzes the esterification, and trimethylsilyl (B98337) ether, which can be removed azeotropically. researchgate.net This method has been shown to be effective for the selective esterification of the ω-carboxyl group of aspartic and glutamic acids. researchgate.net

Table 1: Comparison of Direct Esterification Methods

Catalyst Reagents Key Features
Hydrogen Chloride (HCl) L-Aspartic acid, Anhydrous ethanol, HCl gas Involves refluxing the reaction mixture; product is often isolated as the hydrochloride salt.
Chlorotrimethylsilane (TMSCl) L-Aspartic acid, Ethanol, TMSCl TMSCl acts as an acid catalyst precursor; allows for azeotropic removal of byproducts. researchgate.net

Esterification via Cyclic Anhydride (B1165640) Intermediates (e.g., L-Aspartic Acid Internal Anhydride Hydrochloride)

The use of cyclic anhydride intermediates provides an alternative route for the synthesis of L-Aspartic acid esters. L-Aspartic acid can be treated with reagents like phosphorus trichloride (B1173362) to form L-aspartic acid internal anhydride hydrochloride. google.com Subsequent alcoholysis of this anhydride with ethanol can yield the desired L-aspartic acid ethyl ester. google.com

Another approach involves the formation of N-carboxy-L-aspartic anhydride α-esters. cdnsciencepub.com These six-membered ring anhydrides are formed by the reaction of an α-ester of L-aspartic acid with phosgene. cdnsciencepub.com The reaction of these anhydrides with nucleophiles can lead to the formation of β-aspartyl derivatives. For instance, the reaction of carbobenzyloxy-L-aspartic anhydride with ethanol has been shown to yield α-ethyl carbobenzyloxy-L-aspartate. rsc.org The ring-opening of such anhydrides can result in a mixture of α- and β-isomers, and the ratio can be influenced by the reaction conditions and the nucleophile used. rsc.orgrsc.org

Transesterification Strategies for Functional Group Exchange

Transesterification is a useful strategy for exchanging one ester group for another and can be applied to the synthesis of L-Aspartic acid derivatives. This method is particularly valuable when direct esterification is challenging or when a specific ester is more readily available as a starting material.

Catalytic transesterification of N-protected amino acid esters can be achieved under mild conditions using catalysts like a tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O]. thieme-connect.comthieme-connect.com This approach tolerates a variety of functional groups and N-terminal protecting groups, minimizing side reactions such as epimerization. thieme-connect.com The reaction involves treating a methyl or other simple ester with a different alcohol in the presence of the catalyst. thieme-connect.com

Transesterification can also be observed in the presence of metal complexes. For example, zinc(II) and cadmium(II) complexes of a Boc-Asp(Dpa)-OBzl ligand have been shown to undergo transesterification in methanol (B129727). nih.gov The study found that the stronger Lewis acid, zinc(II), was significantly more active in accelerating the transesterification compared to cadmium(II). nih.gov It is also a known potential side reaction during certain synthetic steps, such as the deprotection of other protecting groups if an alcohol is used as a solvent or reagent. nih.gov A patented method describes an ester exchange reaction between L-aspartic acid ethyl ester hydrochloride and a tert-butyl ester to produce L-aspartic acid-1-ethyl ester-4-tert-butyl ester. google.com

Protective Group Chemistry in this compound Synthesis

The presence of multiple functional groups (two carboxyl groups and one amino group) in L-Aspartic acid necessitates the use of protecting groups to ensure regioselective reactions.

N-Terminal Protection Strategies (e.g., Fmoc, Boc)

To prevent unwanted reactions at the amino group during esterification or peptide coupling, it is typically protected. Two of the most common N-terminal protecting groups in peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups.

Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. orgsyn.org This protecting group is stable to many reaction conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA) or HCl in dioxane. ontosight.aigoogle.com

Fmoc Group: The Fmoc group is typically attached using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl ester (Fmoc-OSu). google.com A key advantage of the Fmoc group is its lability to bases, such as piperidine, while being stable to acidic conditions. acs.org This orthogonality to the acid-labile Boc and benzyl-based protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS).

The synthesis of N-Fmoc-L-aspartic acid 4-ethyl ester is a key step in incorporating this building block into peptides. cymitquimica.comsigmaaldrich.com

Table 2: Common N-Terminal Protecting Groups

Protecting Group Abbreviation Introduction Reagent Cleavage Condition
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Acidic (e.g., TFA, HCl) ontosight.aigoogle.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Basic (e.g., Piperidine) acs.org

Selective Carboxyl Group Protection (e.g., Benzyl (B1604629) Esters for the α-carboxyl)

Selective protection of the two carboxyl groups of L-Aspartic acid is crucial for directing reactions to a specific site. To synthesize the 4-ethyl ester (β-ester), the α-carboxyl group must be selectively protected.

Benzyl esters are commonly used to protect the α-carboxyl group due to their stability under various conditions and their susceptibility to removal by hydrogenolysis. cdnsciencepub.com A synthetic route to L-aspartic acid-4-methyl ester-1-benzyl ester involves the N-Boc protection of L-aspartic acid-β-methyl ester, followed by esterification of the α-carboxyl group with benzyl bromide, and subsequent deprotection of the Boc group. google.com Similarly, dibenzyl esters of L-aspartic acid can be prepared, which can then be selectively deprotected. acs.org

Conversely, for the synthesis of α-esters or for peptide couplings involving the α-carboxyl group, the β-carboxyl group requires protection. Bulky alkyl esters, such as the 2,4-dimethyl-3-pentyl ester, have been developed to protect the β-carboxyl group of aspartic acid. nih.gov These bulky groups are designed to be resistant to base-catalyzed aspartimide formation, a common side reaction in peptide synthesis. nih.gov

Orthogonal Deprotection Methodologies

Orthogonal protection and deprotection strategies are fundamental in the multi-step synthesis of complex molecules like derivatives of this compound. This approach allows for the selective removal of one protecting group in the presence of others, enabling precise molecular modifications. thieme-connect.deiris-biotech.de A common orthogonal pairing in peptide synthesis is the fluorenylmethoxycarbonyl (Fmoc) group for protecting amino groups and the tert-butyl (tBu) group for protecting carboxyl side chains. iris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, while the tBu group is acid-labile, removed with trifluoroacetic acid (TFA). iris-biotech.de

In the context of L-aspartic acid derivatives, where both α- and β-carboxyl groups are present, orthogonal protection is crucial. For instance, one carboxyl group can be protected as a benzyl ester, which is removable by hydrogenolysis, while the other is an allyl ester, cleaved by a palladium catalyst. sigmaaldrich.com This allows for selective reaction at either carboxyl position.

Recent advancements have introduced novel protecting groups and deprotection methods. For example, a Lewis acid-based strategy using ferric chloride (FeCl₃) has been developed for the on-resin deprotection of tert-butyl protected aspartic acid side chains. nih.gov This method is mild, cost-effective, and compatible with Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov Another innovative approach involves the use of a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group for α-amino protection, which can be removed under nearly neutral conditions, thus minimizing side reactions like aspartimide formation. nih.gov

The table below summarizes some orthogonal protecting groups relevant to the synthesis of L-aspartic acid derivatives.

Protecting GroupAbbreviationCleavage ConditionStable To
FluorenylmethoxycarbonylFmoc20% Piperidine in DMFAcid, Hydrogenolysis
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Base, Hydrogenolysis
BenzylBzlH₂, Pd/C (Hydrogenolysis)Acid, Base (mild)
AllylAllPd(PPh₃)₄Acid, Base
2,4-dinitro-6-phenyl-benzene sulfenylDNPBS1 M p-toluenethiol/pyridineAcid, strong base

This table provides a summary of common orthogonal protecting groups and their cleavage conditions.

Enantioselective Synthesis and Control of Stereochemical Purity

Maintaining the stereochemical integrity of this compound during synthesis is paramount, as the biological activity of its derivatives is often highly dependent on their stereochemistry.

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant challenge in peptide synthesis and the derivatization of amino acids. highfine.com During the activation of the carboxylic acid group for esterification or amidation, the α-proton becomes susceptible to abstraction, leading to racemization. highfine.com

Several strategies are employed to minimize racemization:

Use of Coupling Reagents with Racemization Suppressors: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimides (e.g., DCC, DIC) to form activated esters that are less prone to racemization. nih.govhighfine.com

Control of Reaction Conditions: The choice of base and solvent can significantly impact the extent of racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are preferred over less hindered bases like triethylamine. highfine.com

Protecting Group Selection: The nature of the N-protecting group influences the susceptibility to racemization. Urethane-based protecting groups like Fmoc and Boc are generally effective at preventing racemization compared to acyl-type protecting groups. nih.gov

Thiol-Labile Protecting Groups: The use of the DNPBS protecting group has been shown to suppress α-carbon racemization during peptide synthesis. nih.gov

A study on the coupling reaction of Pro-Val with Pro demonstrated that the choice of activated ester method significantly affects the degree of racemization, with N-hydroxysuccinimide and p-nitrophenyl esters showing minimal racemization. tandfonline.com

The development of stereoselective synthetic routes allows for the direct formation of the desired enantiomer, avoiding the need for resolving a racemic mixture. L-aspartic acid itself serves as a versatile chiral starting material for the synthesis of various complex molecules. researchgate.netacs.org For instance, it has been utilized in the synthesis of (+)-α-conhydrine and (-)-β-conhydrine through diastereoselective alkylation. researchgate.net

Stereoselective synthesis can be achieved through various methods, including:

Chiral auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.

Asymmetric catalysis: Chiral catalysts are used to favor the formation of one enantiomer over the other.

Substrate-controlled stereoselection: The existing stereocenters in the starting material, such as L-aspartic acid, direct the stereochemistry of newly formed centers.

Research has demonstrated the stereoselective synthesis of optically active aspartic acid from derivatives of fumaric and maleic acid. acs.org Furthermore, efficient stereoselective syntheses of boron-containing L-amino acid derivatives have been developed using Wittig and C-H iridium borylation reactions as key steps. tandfonline.com

Enzymatic and Chemo-Enzymatic Approaches

Enzymatic and chemo-enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing this compound and its derivatives. acs.orgresearchgate.net

Enzymes, particularly proteases and lipases, can catalyze the formation of peptide bonds (condensation) and ester bonds under mild conditions, often with high regio- and stereoselectivity. nih.govgoogle.com This minimizes the need for protecting groups and reduces the risk of racemization. researchgate.net

For example, aspartame (B1666099), a dipeptide sweetener, can be synthesized via an enzyme-catalyzed condensation reaction between L-aspartic acid and methyl L-phenylalaninate. google.com Studies have shown that proteases like α-chymotrypsin can efficiently catalyze the oligomerization of L-aspartate diethyl ester to form oligo(β-ethyl-α-aspartate). nih.govacs.org The enzyme Alcalase has been used for the α-selective enzymatic hydrolysis of symmetrical aspartyl diesters to produce β-protected aspartic acid derivatives. researchgate.net

The table below presents findings from a study on the protease-catalyzed synthesis of N-Cbz-L-aspartyl-sec-butyl ester. researchgate.net

EnzymeYield (%)Diastereomeric Excess (de) (%)
Aspergillus oryzae protease (AOP)-97.6
Alcalase6561
Papain--
Pepsin11-
Subtilisin--

This table shows the yield and diastereomeric excess for the synthesis of N-Cbz-L-aspartyl-sec-butyl ester using different proteases. Data for some enzymes were not provided in the source. researchgate.net

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. acs.orgresearchgate.net This integrated approach is particularly useful for synthesizing complex derivatives of L-aspartic acid. d-nb.infonih.gov

A chemo-enzymatic methodology has been developed for the asymmetric synthesis of 3-substituted aspartic acid analogues, which are potent inhibitors of excitatory amino acid transporters. acs.org This process often involves an initial enzymatic step to establish stereochemistry, followed by chemical modifications. For example, a two-step chemo-enzymatic method for preparing β-protected aspartic acid derivatives involves α-selective enzymatic methyl-esterification, followed by chemical β-esterification, and finally α-selective enzymatic hydrolysis of the methyl ester. researchgate.net

This integrated approach allows for the synthesis of a wide range of derivatives that would be difficult to access through purely chemical or enzymatic means.

Advanced Spectroscopic and Analytical Characterization Techniques for L Aspartic Acid 4 Ethyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of L-Aspartic acid 4-ethyl ester. By exploiting the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a wealth of information. For instance, the spectrum will display distinct signals for the protons of the ethyl group (a triplet and a quartet), the diastereotopic protons of the methylene (B1212753) group adjacent to the chiral center, and the alpha-proton. The precise chemical shifts are influenced by the solvent and the electronic environment of each proton. In a typical ¹H NMR spectrum of an aspartic acid ester, the α-CH proton signal appears downfield due to the deshielding effect of the adjacent amino and carboxyl groups. nih.gov

Table 1: Representative ¹H NMR Spectral Data for L-Aspartic Acid Derivatives

Proton AssignmentChemical Shift (ppm) RangeMultiplicity
Ethyl (-CH₃)1.2 - 1.4Triplet
Methylene (-CH₂-) of Ethyl4.1 - 4.3Quartet
β-CH₂2.7 - 3.0Multiplet
α-CH3.8 - 4.6Multiplet

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For example, the carbonyl carbons of the ester and carboxylic acid groups will resonate at the downfield end of the spectrum (typically 170-180 ppm), while the aliphatic carbons of the ethyl group and the aspartate backbone will appear at higher field strengths. espublisher.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentChemical Shift (ppm) Range
Ethyl (-CH₃)14 - 15
β-CH₂35 - 40
α-CH50 - 55
Ethyl (-CH₂-)60 - 62
Carboxylic Acid (-COOH)170 - 175
Ester Carbonyl (-COO-)170 - 175

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

To further unravel the complex structural details of this compound, researchers employ multi-dimensional NMR techniques. omicsonline.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of proton networks within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to carbon atoms, providing a clear map of C-H one-bond connectivities. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals long-range correlations between protons and carbons (typically over two or three bonds). researchgate.net This is particularly useful for identifying the connectivity between different functional groups, such as linking the ethyl group to the correct carbonyl carbon. bmrb.io

These advanced techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. espublisher.com

The use of stable isotopes, such as ¹³C and ¹⁵N, in the synthesis of this compound opens up avenues for more sophisticated NMR studies. ckisotopes.comeurisotop.comisotope.com Isotopic labeling can be used to:

Trace Metabolic Pathways : By following the fate of the labeled atoms in biological systems, researchers can elucidate metabolic pathways involving this compound.

Enhance NMR Sensitivity : For nuclei with low natural abundance, such as ¹³C and ¹⁵N, isotopic enrichment can significantly enhance the signal-to-noise ratio in NMR experiments.

Probe Reaction Mechanisms : Isotopic labeling is a powerful tool for studying the mechanisms of enzymatic or chemical reactions involving the ester.

Determine Conformational Dynamics : By selectively labeling specific sites, it is possible to study the conformational changes and dynamics of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. In the FT-IR spectrum of this compound, distinct absorption bands will confirm the presence of key functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹) Range
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3200 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1730 - 1750
C=O (Carboxylic Acid)Stretching1700 - 1725
N-H (Amine)Bending1550 - 1650
C-O (Ester/Carboxylic Acid)Stretching1000 - 1300

The presence and position of these characteristic absorption bands in the FT-IR spectrum provide rapid and reliable confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) and Coupled Chromatographic Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information on its mass, elemental composition, and structure. When coupled with chromatographic separation techniques, it allows for the identification and quantification of the compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₆H₁₁NO₄. nih.gov The theoretical exact mass (monoisotopic mass) calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen is 161.06880783 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition, providing strong evidence for the compound's identity and purity.

Table 2: Molecular Properties of this compound

Property Value Source
Molecular FormulaC₆H₁₁NO₄ nih.gov
Molecular Weight (Average)161.16 g/mol nih.gov
Exact Mass (Monoisotopic)161.06880783 Da nih.gov

Fragmentation Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized this compound molecule (the molecular ion) is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint.

The fragmentation of amino acid esters has been studied extensively. annualreviews.orgchimia.ch For an amino acid ethyl ester, a characteristic fragmentation pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ion at m/z 102, resulting in a fragment at m/z 74. annualreviews.org Other common fragmentations for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragment ions would arise from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or the carboxyl group (-COOH). Analysis of the fragmentation of the closely related L-aspartic acid diethyl ester shows a characteristic ion at m/z 116, which can further fragment by losing ethanol (B145695) to produce an ion at m/z 70. annualreviews.org This detailed fragmentation data allows for the precise confirmation of the compound's structure, distinguishing it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, amino acids and their mono-ester derivatives like this compound are generally not volatile enough for direct GC analysis due to their polar zwitterionic nature. nih.gov Therefore, chemical derivatization is a mandatory step to increase their volatility. nih.gov

A common derivatization strategy involves esterification of the remaining free carboxyl group and acylation of the amino group. nist.govnih.gov For this compound, the free carboxylic acid at position 1 and the primary amine would need to be derivatized. For instance, reaction with an alcohol like methanol (B129727) under acidic conditions would convert the free carboxylic acid to a methyl ester, while an agent like pentafluoropropionic anhydride (B1165640) (PFPA) would acylate the amino group. nih.gov The resulting volatile derivative can then be readily analyzed by GC-MS. The derivatization products are stable and exhibit specific fragmentation patterns in their mass spectra, which are useful for structure elucidation and quantification. nist.gov The use of different derivatizing agents can create various ester and acyl derivatives, each with a unique retention time and mass spectrum, allowing for comprehensive profiling. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound, particularly within complex biological or chemical mixtures. ethz.chnih.gov Unlike GC-MS, LC-MS does not require the analyte to be volatile, thus eliminating the need for chemical derivatization, although it can be used to enhance sensitivity. nih.govorgsyn.org

The compound can be separated from other components in a mixture using a suitable HPLC column (e.g., a reversed-phase C18 column) and mobile phase. The eluent from the HPLC system is then introduced into the mass spectrometer for detection and identification. LC-MS can provide the molecular weight from the intact molecule and structural information from fragmentation induced within the mass spectrometer (LC-MS/MS). This technique is highly sensitive and selective, making it ideal for detecting low concentrations of this compound in samples like reaction mixtures or biological fluids. nih.gov For example, LC-MS has been successfully used for the chiral recognition of amino acid esters and to quantify amino acids and their derivatives in various samples. ethz.chnih.gov

Chromatographic Methodologies

Chromatographic techniques are fundamental for the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of this compound and related compounds. lgcstandards.com A key application is the assessment of enantiomeric purity, which is crucial for chiral molecules. Chiral HPLC, utilizing a chiral stationary phase (CSP), can effectively separate the L- and D-enantiomers. acs.org For instance, polysaccharide-based CSPs and macrocyclic glycopeptide antibiotic-based columns, such as CHIROBIOTIC® T, have been successfully used to separate aspartic acid enantiomers. nih.govsigmaaldrich.com Analytical separations are typically monitored using a UV detector. sigmaaldrich.com HPLC is also used to monitor the progress of synthetic reactions and to purify the final product. google.com

Gas Chromatography (GC): As previously discussed in the GC-MS section, GC analysis of this compound necessitates prior derivatization to increase its volatility. nih.gov The process typically involves converting the polar -COOH and -NH₂ groups into less polar, more volatile esters and amides. nist.govrsc.org For example, amino acids are often converted into N-alkoxycarbonyl alkyl ester derivatives for GC analysis. rsc.orgnih.gov While requiring an extra sample preparation step, GC offers very high resolution, allowing for the separation of closely related compounds. rsc.org

Table 3: Overview of Chromatographic Methods for this compound Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detection Key Application Reference
Chiral HPLCCHIROBIOTIC® TMethanol/Water/Formic AcidUV (205 nm)Enantiomeric purity analysis sigmaaldrich.com
Reversed-Phase HPLCC18Acetonitrile/Water with additivesUV, MSPurity analysis, reaction monitoring ethz.chlgcstandards.com
Gas Chromatography (after derivatization)DB-5 (achiral)HeliumMS, FIDAnalysis of volatile derivatives, enantiomeric separation as diastereomers rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of this compound and its derivatives. sigmaaldrich.comvscht.cz This method separates components in a liquid mobile phase based on their interactions with a solid stationary phase. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly employed variation for the analysis of nonvolatile compounds. epa.gov

In a typical application, a C18 column is used as the stationary phase, and the mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer. pensoft.net The separation is achieved through a gradient elution program where the composition of the mobile phase is varied over time. epa.gov Detection is commonly carried out using an ultraviolet (UV) detector at a specific wavelength. epa.govpensoft.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a standard substance. The detector's response is a complex function of the amount of analyte injected. vscht.cz By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The use of high-purity solvents and additives is critical to ensure a stable baseline and accurate results. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Analysis of Related Compounds

Parameter Value Reference
Column C18 (150×4 mm i.d., 5 μm) pensoft.net
Mobile Phase Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) pensoft.net
Flow Rate 1.0 mL min−1 pensoft.net
Detection UV at 225 nm pensoft.net
Column Temperature 30 °C pensoft.net

Chiral HPLC for Enantiomeric Excess Determination and Separation

The stereochemical purity of this compound is critical, and chiral HPLC is the definitive method for determining enantiomeric excess and separating enantiomers. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. nih.govyakhak.org

The choice of mobile phase, which can be a normal-phase solvent system (e.g., n-hexane and isopropanol) or a reversed-phase system, significantly influences the separation. nih.gov The enantioselectivity is affected by the structure of the analyte, the type of CSP, and the substituents on the chiral selector of the CSP. yakhak.org For the analysis of amino acid esters, derivatization with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity. researchgate.net

The developed chiral HPLC methods can be applied to determine the enantiomeric purity of commercially available chiral compounds. For instance, methods have been developed to determine the enantiomeric purity of (S)-α-methylbenzylamine and (S)-leucine ethyl ester, with observed enantiomeric impurities as low as 0.35% and 0.05%, respectively. yakhak.org

Table 2: Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase Type Example Application Reference
Amylose Phenylcarbamates Chiralpak IA, Chiralpak AD-H Resolution of α-amino acid esters yakhak.org
Cellulose Phenylcarbamates Chiralcel OD-H Resolution of chiral amines yakhak.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. libretexts.orgrjpbcs.com It operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. researchgate.net The plate is then developed in a suitable solvent system. The separation of reactants, products, and any intermediates can be visualized, often using a UV lamp. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different spots. libretexts.org A change in the spot pattern over time indicates the progress of the reaction. For example, the disappearance of the starting material spot and the appearance of the product spot signify the reaction's completion. acs.org

TLC is particularly useful for quickly determining the optimal reaction conditions and for preliminary analysis before employing more sophisticated techniques like HPLC. libretexts.org

Table 3: Factors Affecting TLC Reproducibility

Factor Effect on Rf Value Reference
Layer thickness Decrease libretexts.org
Moisture on the TLC plate Increase libretexts.org
Vessel saturation Increase libretexts.org
Temperature Increase libretexts.org

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of materials derived from this compound.

Thermogravimetric Analysis (TGA) of this compound-derived Materials

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability and decomposition profile of materials. For instance, polyester-amides derived from L-aspartic acid have been shown to be thermally stable up to 200 °C. iiserpune.ac.in TGA can also be used to confirm the composition of materials, such as the absence of certain components after a reaction. researchgate.net The temperature at which a significant weight loss occurs provides information about the material's degradation temperature. researchgate.net For example, monomers based on L-aspartic acid have been found to be stable up to 180 °C, making them suitable for melt condensation polymerization. acs.org

Differential Scanning Calorimetry (DSC) for Phase Transition Studies of Derivatives

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal transitions of materials. nih.govtudelft.nl It measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This allows for the determination of properties like the glass transition temperature (Tg) and melting point (Tm). nih.govucm.es For polymers derived from L-aspartic acid, DSC analysis can reveal their amorphous or semi-crystalline nature. iiserpune.ac.in The presence of a glass transition temperature in the DSC thermogram is characteristic of amorphous polymers. iiserpune.ac.in DSC is also highly sensitive for studying the thermotropic properties of various biological macromolecules and their interactions. nih.govresearchgate.net

Table 4: Thermal Properties of L-Aspartic Acid Derivatives

Material Technique Key Finding Reference
L-aspartic acid based polyester-amides TGA Thermally stable up to 200 ºC iiserpune.ac.in
L-aspartic acid based polyester-amides DSC Amorphous in nature iiserpune.ac.in
L-aspartic acid based monomers TGA Stable up to 180 °C acs.org
Poly(amide-hydrazide-imide)s containing L-aspartic acid DSC Glass transition temperatures in the range of 130–157 °C tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible radiation by a molecule, which leads to electronic transitions between energy levels. uobabylon.edu.iqlibretexts.org The absorption of light is dependent on the electronic structure of the molecule, particularly the presence of chromophores, which are unsaturated functional groups. nanoqam.ca

In the context of this compound and its derivatives, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The ester group itself is not a strong chromophore in the typical UV-Vis range. However, if the molecule is derivatized or incorporated into a larger conjugated system, it will exhibit characteristic absorption bands. uobabylon.edu.iq The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. masterorganicchemistry.com The technique is particularly useful for analyzing conjugated systems and can be used to monitor changes in concentration. researchgate.net For instance, when a protein containing aromatic amino acids undergoes a conformational change, its UV spectrum can be altered. libretexts.org

The types of electronic transitions observed include σ → σ, n → σ, π → π, and n → π. uobabylon.edu.iqlibretexts.org The energy required for these transitions determines the wavelength of absorption. uobabylon.edu.iq For example, alkanes, which only have σ bonds, undergo high-energy σ → σ* transitions at wavelengths below 200 nm. uobabylon.edu.iq Molecules with non-bonding electrons (n) and π bonds can undergo lower energy n → π* and π → π* transitions, which are typically observed in the 200-400 nm range. uobabylon.edu.iqnanoqam.ca

Table 5: Common Electronic Transitions in UV-Vis Spectroscopy

Transition Typical Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Required Structural Feature Reference
σ → σ* < 150 High Sigma (single) bonds uobabylon.edu.iq
n → σ* 150-250 100 - 3000 Non-bonding electrons nanoqam.ca
π → π* 200-500 1000 - 15,000 Pi (double or triple) bonds nanoqam.ca

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
(S)-α-methylbenzylamine
(S)-leucine ethyl ester
4-chloro-7-nitro-1,2,3-benzoxadiazole
n-hexane
isopropanol
L-aspartic acid
Calcium hydride
Potassium hydroxide
Trimellitic anhydride
Pyridine

Polarimetric Analysis for Optical Rotation and Enantiomeric Purity Assessment

Polarimetry is a critical analytical method for characterizing chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a sample, a property known as optical activity. nih.govmasterorganicchemistry.com This technique is indispensable for confirming the stereochemical identity and quantifying the enantiomeric purity of the compound. thieme-connect.de

The specific rotation, [α], is a fundamental physical constant for a chiral substance and is calculated from the observed rotation. scielo.org.za Its value is dependent on the concentration of the sample, the path length of the polarimeter cell, temperature, and the wavelength of the light source, which is typically the sodium D-line (589 nm). mdpi.com For a given L-amino acid ester, a positive (+) sign of rotation (dextrorotatory) is expected, while its D-enantiomer would exhibit a negative (-) rotation (levorotatory) of the same magnitude under identical conditions. masterorganicchemistry.com

Research on related L-aspartic acid diesters has demonstrated the utility of polarimetry. For instance, (S)-Dibenzyl aspartate p-toluenesulfonate was found to have a specific rotation of [α]D25 = +9.6 (c 1, CHCl3). acs.org Similarly, L-aspartic acid dimethyl ester hydrochloride shows a specific rotation in methanol ranging from +13° to +17°. While the precise value for this compound may vary, these examples underscore the established methodology.

The enantiomeric excess (ee), a measure of enantiomeric purity, can be determined by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer. Any deviation from the reference value can indicate the presence of the corresponding D-enantiomer, which can be critical in applications where stereochemical purity is paramount. thieme-connect.de Asymmetric synthesis reactions leading to aspartic acid derivatives often employ polarimetry to evaluate the optical yield and success of the stereoselective transformation. tandfonline.com

CompoundSpecific Rotation ([α])ConditionsReference
(S)-Dibenzyl aspartate p-toluenesulfonate+9.6°25°C, c=1 in CHCl₃ acs.org
L-Aspartic acid dimethyl ester hydrochloride+13° to +17°20°C, c=1 in CH₃OH
(S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate-264°20°C, c=3.3 in CHCl₃ orgsyn.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to confirm the empirical and molecular formula of a synthesized compound by precisely determining the mass percentages of its constituent elements. For this compound (C₆H₁₁NO₄), this analysis provides experimental validation of its atomic composition, ensuring the compound has been correctly prepared and is free from significant impurities. nih.gov

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the elements. The experimental values, obtained through combustion analysis, are then compared against these theoretical percentages. A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity.

In research involving derivatives of aspartic acid, elemental analysis is routinely reported as a final confirmation of a newly synthesized molecule's structure. For example, in the synthesis of (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate, a derivative of L-aspartic acid, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen were shown to align closely with the calculated values. orgsyn.org

Elemental Analysis Data for (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate (C₂₅H₂₃NO₄) orgsyn.org
ElementCalculated (%)Found (%)
Carbon (C)74.874.6
Hydrogen (H)5.85.8
Nitrogen (N)3.53.4

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that form suitable single crystals, XRD analysis can elucidate the precise molecular structure, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.comscirp.org

While a crystal structure for this compound itself is not prominently available, studies on closely related derivatives provide significant insight into the structural possibilities. For example, X-ray diffraction studies on L-aspartic acid dimethyl ester hydrochloride revealed that it crystallizes in a monoclinic system with the space group P2₁. The analysis detailed how the protonated amino group and chloride counterion stabilize the crystal lattice through ionic and hydrogen-bonding interactions.

Another study on a tripeptide derivative, Boc-[Asp(OMe)]₃-OPac, determined that it adopts an extended conformation with all peptide bonds in an s-trans configuration. nih.gov The crystal structure was stabilized by N—H⋯O hydrogen bonds, leading to the formation of an infinite parallel β-sheet structure. nih.gov Such detailed structural information is invaluable for understanding the molecule's behavior and its interactions in a solid-state matrix.

Crystallographic Data for L-Aspartic Acid Dimethyl Ester Hydrochloride
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Parametersa = 8.23 Å
b = 12.45 Å
c = 9.87 Å
β = 105.3°
Key InteractionsIonic interaction between –NH₃⁺ and Cl⁻ (N–Cl distance: 3.12 Å)
ConformationEster groups in a trans-conformation relative to the α-carbon

Academic Applications and Research Paradigms of L Aspartic Acid 4 Ethyl Ester

Role as a Chiral Building Block in Asymmetric Synthesis

The stereochemical purity of pharmaceutical compounds is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. L-Aspartic acid 4-ethyl ester, with its defined stereocenter, provides a readily available and cost-effective starting material for the synthesis of complex, enantiomerically pure molecules.

L-Aspartic acid and its ester derivatives are recognized as crucial intermediates in the production of a wide array of bioactive molecules and pharmaceuticals. The specific molecular structure and reactive functional groups of these compounds facilitate their conversion into other vital substances. For instance, L-aspartic acid is a precursor in the industrial synthesis of other amino acids like L-Alanine and Asparagine, which have applications in pharmaceuticals and as food flavorings. nih.gov The esterified form, such as this compound, is often utilized in medicinal chemistry to enhance solubility and bioavailability during drug formulation. nih.gov Research has demonstrated the synthesis of novel aryloxyphosphoramidate nucleoside prodrugs, known as ProTides, based on L-aspartic acid esters, which have been evaluated for their antitumoral activity. researchgate.net

ApplicationCompound ClassSignificance
Pharmaceutical SynthesisAmino Acid DerivativesIntermediate for various bioactive molecules, enhancing solubility and bioavailability. nih.gov
Antitumor AgentsProTidesL-aspartic acid ester-based prodrugs of nucleosides with potential cytotoxic activity against cancer cell lines. researchgate.net
Industrial ChemistryChemical IntermediatePrecursor for the synthesis of other commercially important amino acids like L-Alanine and Asparagine. nih.gov

Enantiomerically pure β-amino acids are significant components of numerous biologically active compounds, including pharmaceuticals and peptides. The synthesis of these molecules is a key area of research in organic chemistry. While various methods exist for the preparation of optically active β-aryl-β-amino acids, enzymatic resolutions of racemic β-amino carboxylic esters have proven to be an efficient approach. iisc.ac.in Lipases, for example, can catalyze the enantioselective hydrolysis of racemic esters to yield enantiomerically pure β-amino acids and the unreacted ester enantiomer. iisc.ac.in This highlights the utility of amino acid esters, such as this compound, as potential substrates in chemoenzymatic strategies to access valuable, enantiomerically pure β-amino acid building blocks.

This compound and similar derivatives are fundamental building blocks in peptide synthesis, both in solution-phase and solid-phase methodologies. google.com The synthesis of peptides requires the careful protection and deprotection of the amino and carboxylic acid functional groups to ensure the formation of the correct amide bond sequence. The esterification of the side-chain carboxyl group of aspartic acid is a critical step to prevent its participation in unwanted side reactions during peptide chain elongation.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-peptides. nih.govmaynoothuniversity.ienih.gov Research has shown that the choice of the ester protecting group for the β-carboxyl group of aspartic acid can influence the extent of aspartimide formation. nih.gov While the tert-butyl ester is commonly used, its steric bulk may not always be sufficient to prevent this side reaction. nih.govmaynoothuniversity.ie The use of alternative ester groups and optimized coupling conditions are active areas of investigation to minimize this problematic side reaction and improve the efficiency and purity of peptide synthesis. maynoothuniversity.iegoogle.com

L-Aspartic acid serves as a versatile scaffold for the synthesis of glycomimetics and glycolipid analogues due to its side-chain carboxylic acid, which allows for the attachment of sugar moieties. d-nb.info Researchers have successfully synthesized glycolipid mimetics by coupling galactosyl amines to N-protected L-aspartic acid benzyl (B1604629) esters. d-nb.info This modular approach allows for the variation of both the carbohydrate head group and the lipid tail, enabling the creation of a library of glycolipid analogues for biological evaluation. d-nb.info The coupling of the sugar component to the aspartic acid backbone is typically achieved through amide bond formation. d-nb.info Careful control of the reaction conditions, particularly the use of a base, is crucial to prevent racemization at the chiral center of the aspartic acid residue. d-nb.info This synthetic strategy provides a powerful tool for developing novel glycolipids with potential applications in glycobiology and drug discovery.

Development in Polymer Chemistry and Functional Materials Science

The drive towards sustainable and environmentally friendly materials has spurred significant research into biodegradable polymers derived from renewable resources. L-Aspartic acid, being a naturally occurring amino acid, is an attractive monomer for the synthesis of such polymers.

L-Aspartic acid and its derivatives have been successfully employed as monomers in the synthesis of various biodegradable polymers, including polyesters, poly(ester amide)s, and poly(amide-hydrazide-imide)s. The presence of multiple functional groups in the aspartic acid molecule allows for the creation of polymers with diverse structures and properties.

For instance, new classes of amide-functionalized polyesters have been developed through the solvent-free melt poly-condensation of L-aspartic acid-based monomers with aliphatic diols. These polyesters exhibit varying thermal properties depending on the functionality of the amide pendant groups. Furthermore, functional poly(ester amide)s with pendant carboxylic acid groups have been synthesized from L-aspartic acid and L-phenylalanine for applications in vascular tissue engineering.

In another approach, novel poly(amide-hydrazide-imide)s have been synthesized from a chiral diacid derived from L-aspartic acid and trimellitic anhydride (B1165640). d-nb.info These optically active polymers were prepared via polycondensation reaction and have shown potential for the adsorption of heavy metal ions. d-nb.info The incorporation of the L-aspartic acid unit into the polymer backbone can enhance properties such as biodegradability and provide functional groups for further modification. d-nb.info

Polymer TypeMonomersSynthesis MethodKey Properties/Applications
PolyestersL-aspartic acid-based monomers, aliphatic diolsMelt poly-condensationBiodegradable, tunable thermal properties.
Poly(ester amide)s (PEAs)L-aspartic acid, L-phenylalanine, diols, diacidsInterfacial polycondensationBiocompatible, pendant functional groups for conjugation, vascular tissue engineering.
Poly(amide-hydrazide-imide)sChiral diacid from L-aspartic acid and trimellitic anhydride, dihydrazidesSolution polycondensationOptically active, thermal stability, heavy metal ion adsorption. d-nb.info

Engineering of Amphiphilic Polymers for Nanostructure Self-Assembly

The chemical structure of L-aspartic acid derivatives is highly conducive to the engineering of amphiphilic polymers, which are macromolecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. mdpi.com These polymers can spontaneously form organized nanostructures in aqueous environments through a process known as self-assembly. mdpi.comresearchgate.net This phenomenon is driven by the tendency of the hydrophobic segments to minimize contact with water, leading to the formation of a core, while the hydrophilic segments form a stabilizing outer shell. mdpi.com

Researchers utilize L-aspartic acid esters to create the polymer backbone. For instance, L-aspartic acid-based dimethyl ester monomers have been used in melt polycondensation reactions to produce side-chain-functionalized polyesters. nih.govacs.org By strategically incorporating hydrophobic side chains (such as stearate) and hydrophilic groups (such as hydroxyl groups) onto the polymer backbone, the amphiphilicity can be precisely controlled. nih.govacs.org This fine-tuning of the hydrophilic-hydrophobic balance is critical for programming the polymer's self-assembly behavior and the morphology of the resulting nanostructures. nih.gov Depending on the polymer design, various structures can be formed, including spherical nanoparticles, rods, fibers, and vesicles. researchgate.netnih.gov

The self-assembly process is typically initiated by dissolving the amphiphilic polymer in a water-miscible organic solvent, followed by introduction into an aqueous medium, often using a dialysis method. nih.gov The resulting core-shell architecture of these nanoparticles creates nanocavities that are capable of encapsulating hydrophobic molecules, such as therapeutic agents or imaging dyes. nih.govacs.org

Below is a table summarizing the types of nanostructures formed from amino acid-based amphiphilic polymers and the driving forces behind their assembly.

Nanostructure TypeDriving Interaction(s)Polymer ExamplePotential Application
Spherical Micelles Hydrophobic interactions, Hydrogen bondingPoly(N-acryloyl-valine)-b-poly(N-acryloyl-aspartic acid) (PV-b-PD) nih.govDrug delivery nih.gov
Vesicles (Polymersomes) Hydrophobic interactionsAmphiphilic block copolymers with hydrophobic Au nanoparticles researchgate.netBioimaging, Encapsulation
Nanorods / Fibers Hydrophobic interactions, Hydrogen bondingPoly(N-acryloyl amino acid) copolymers nih.govTissue engineering
Enzyme-Responsive Nanoparticles Hydrophobic & Hydrophilic balanceL-aspartic acid-based polyesters with stearate (B1226849) and hydroxyl units nih.govTargeted drug delivery nih.gov

Polymer Scaffolds for Controlled Release Systems

Building upon the principles of self-assembly, polymers derived from L-aspartic acid esters are engineered into sophisticated scaffolds for controlled release systems. acs.orgnih.gov These biodegradable polymers serve as carriers that can protect therapeutic agents from degradation and facilitate their release in a predetermined manner at a target site. acs.orgnih.gov The ester linkages in the polyester (B1180765) backbone derived from compounds like this compound are susceptible to hydrolysis, particularly in the presence of enzymes like esterases, which are common in physiological environments. acs.org

This enzymatic degradability is a key feature exploited in creating "smart" drug delivery vehicles. nih.gov For example, doxorubicin-loaded nanoparticles constructed from L-aspartic acid-based polyesters have demonstrated enzyme-responsive release. acs.org In an environment containing the enzyme esterase at physiological pH (7.4) and temperature (37 °C), the polymer backbone is hydrolyzed, leading to the gradual release of the encapsulated drug. acs.org This approach minimizes systemic toxicity and enhances the therapeutic efficacy by concentrating the drug at the intended site of action. nih.gov

In addition to enzymatic triggers, these polymer systems can be designed to respond to other stimuli, such as pH. nih.gov For instance, block copolymers of PEG-poly(aspartate) have been synthesized with pH-dependent hydrazide linkers to control the release of doxorubicin. nih.gov The ability to modify the side chains of the aspartic acid units allows for the incorporation of various functional groups, making these polymers a versatile platform for designing multi-responsive and targeted drug delivery systems. mdpi.com Research has also explored the creation of porous microarchitectures using PLGA microspheres combined with poly(β-amino ester) particles, which can release multiple drugs and support cell ingrowth for tissue engineering applications. dergipark.org.tr

Integration into Bioimaging Probes and Fluorescent Materials

The nanoparticles and polymer scaffolds derived from L-aspartic acid esters are also valuable platforms for applications in bioimaging. nih.govnih.gov Their ability to encapsulate hydrophobic molecules extends to fluorescent dyes and biomarkers, enabling the tracking and visualization of biological processes. nih.govresearchgate.net Fluorescent probes are essential tools for diagnosing diseases at early stages and for understanding cellular micro-environments. rsc.org Biocompatible polymers are critical for delivering these probes to living systems without causing toxicity. nih.govnih.gov

Amphiphilic polyesters based on L-aspartic acid have been used to successfully encapsulate various biomarkers, including Nile red, Rose Bengal, and 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS). nih.gov Once encapsulated within the nanoparticle's hydrophobic core, these dyes can be transported into cells, allowing for intracellular imaging. nih.gov This strategy is particularly useful for dyes that have low solubility in aqueous biological environments.

The versatility of the polymer chemistry allows for direct covalent labeling of the polymer itself with a fluorescent marker. nih.gov This creates intrinsically fluorescent nanoparticles, which can provide a more stable signal for long-term tracking studies. researchgate.net The development of fluorophores that emit in the near-infrared (NIR) range is of particular interest for deep-tissue imaging, as light in this window can penetrate biological tissues more effectively. acs.org The integration of such dyes, like indocyanine green (ICG), with polymer nanoparticles represents a promising direction for in vivo imaging applications. nih.govacs.org

Investigations in Biochemical Systems and Interactions

Probing Enzyme Specificity and Catalysis with Substrate Analogues

This compound can serve as a substrate analogue to investigate the specificity and catalytic mechanisms of enzymes that process L-aspartic acid or related molecules. nih.gov Enzymes, such as aspartic proteinases, possess an extended active site cleft where they bind substrates. nih.gov The precise interactions between the amino acid residues of the enzyme and the functional groups of the substrate determine the enzyme's specificity. nih.gov

By modifying a natural substrate—in this case, esterifying the side-chain (C4) carboxyl group of L-aspartic acid—researchers can probe how an enzyme recognizes and binds to its target. If an enzyme specifically requires a negatively charged carboxylate at that position for binding or catalysis, this compound would likely act as a competitive inhibitor, binding to the active site but not undergoing the catalytic reaction. Comparing the binding affinity (Kₘ) and catalytic rate (k_cat) of the natural substrate versus the analogue provides critical insights into the enzyme's function. acs.org

This approach has been used extensively to understand enzyme families. For example, systematic variations of oligopeptide substrates are used to assess interactions at each position within the active site of aspartic proteinases. nih.gov Similarly, studies on enzymes like 4-coumarate:CoA ligase have used homology modeling and targeted mutations to identify a "substrate specificity code" of amino acid residues within the binding pocket. nih.gov Using analogues like this compound allows scientists to test hypotheses about which functional groups on the substrate are essential for enzymatic activity.

Study of Metal Ion Complexation and Chelating Properties

L-aspartic acid is known to chelate metal ions, a property that is significant in various biological and industrial processes. scirp.orgscirp.org Chelation is the formation of coordinate bonds between a central metal ion and a ligand that has two or more donor atoms. L-aspartic acid can act as a tridentate ligand, coordinating with metal ions through its α-amino group, α-carboxylate group, and side-chain β-carboxylate group. scirp.orggriffith.edu.au Poly(aspartic acid) (PASP), a polymer of aspartic acid, shows a strong affinity for complexing with heavy metals and alkaline earth metal ions like Ca²⁺, Cu²⁺, and Zn²⁺. griffith.edu.aunih.gov

The esterification of the side-chain carboxyl group in this compound directly alters its metal-binding properties. Since one of the primary coordination sites (the side-chain carboxylate) is blocked by the ethyl group, the ester would exhibit different stability constants and potentially different coordination geometries with metal ions compared to unmodified L-aspartic acid.

The table below shows the stability constants (log K) for complexes of L-aspartic acid with several divalent metal ions, as determined by potentiometric pH titration.

Metal Ion (M²⁺)log K (M(Asp))
Mn²⁺ 3.56
Co²⁺ 5.06
Cu²⁺ 8.35
Zn²⁺ 5.01
(Data sourced from potentiometric studies) scirp.org

Elucidation of Metabolic Pathways and Compound Breakdown (related compounds)

While specific metabolic studies on this compound are not widely documented, its breakdown pathway can be inferred from the metabolism of related compounds. The primary metabolic step for an amino acid ester in a biological system is hydrolysis by esterase enzymes, which are ubiquitous in the body. researchgate.net This enzymatic reaction would cleave the ester bond, yielding L-aspartic acid and ethanol (B145695). researchgate.net

Following hydrolysis, both products would enter well-established metabolic pathways.

L-Aspartic Acid: As a non-essential amino acid, L-aspartic acid is a central compound in metabolism. It is synthesized from the citric acid cycle intermediate oxaloacetate. nih.gov L-aspartic acid is a precursor for the biosynthesis of other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) (the "aspartate family"). nih.gov It also plays a crucial role in the urea (B33335) cycle for nitrogen disposal and in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov

Ethanol: The small amount of ethanol produced would be metabolized primarily in the liver, first oxidized to acetaldehyde (B116499) by alcohol dehydrogenase, and then to acetate (B1210297) by aldehyde dehydrogenase. Acetate can then be converted to acetyl-CoA and enter the citric acid cycle for energy production.

The breakdown of other molecules containing L-aspartic acid in an ester or amide linkage, such as the artificial sweetener aspartame (B1666099) (N-L-α-aspartyl-L-phenylalanine 1-methyl ester), also proceeds via hydrolysis to release L-aspartic acid, which is then metabolized like any dietary L-aspartic acid. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of this compound at an atomic level. These in-silico approaches provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological systems, complementing and guiding experimental research. By employing a range of theoretical methods, researchers can predict molecular behavior and characteristics before engaging in laboratory synthesis and testing.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. mdpi.commdpi.com For this compound, DFT calculations, typically using functionals like B3LYP in combination with basis sets such as 6-311+G(d,p), are employed to determine its optimized geometric and electronic properties. mdpi.comscielo.briucr.org This process involves finding the lowest energy conformation of the molecule, which provides precise data on bond lengths, bond angles, and dihedral angles.

These calculations are fundamental for understanding the molecule's stability and intrinsic strain. Furthermore, DFT is used to compute various electronic descriptors that shed light on the molecule's reactivity. The outputs from these calculations, such as molecular orbital energies and vibrational frequencies, form the basis for more advanced computational analyses. mdpi.com

Parameter Value (Angstroms Å / Degrees °)
Bond Lengths
Cα - Cβ1.53
Cβ - Cγ1.52
Cγ = O11.21
Cγ - O(ethyl)1.34
O(ethyl) - C(ethyl)1.45
Cα - N1.47
Bond Angles
N - Cα - Cβ110.5
Cα - Cβ - Cγ112.0
O1 = Cγ - O(ethyl)124.5
Cγ - O(ethyl) - C(ethyl)116.0

Note: The data in this table is representative and intended for illustrative purposes, demonstrating typical outputs of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These two orbitals are critical as the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, FMO analysis helps predict its reactive behavior. The HOMO is expected to be localized primarily on the non-bonding electron pairs of the nitrogen atom in the amino group and the oxygen atoms of the carboxyl and ester groups. This indicates that these sites are susceptible to attack by electrophiles. Conversely, the LUMO is likely distributed over the π* orbitals of the carbonyl carbons in both the carboxylic acid and ester functionalities, marking them as the primary sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable.

Parameter Energy (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)5.90

Note: The data in this table is representative and intended for illustrative purposes, demonstrating typical outputs of FMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule, allowing for the investigation of intramolecular charge transfer and the stability arising from hyperconjugative interactions. wisc.edursc.org This method translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (O1) in Cγ=O1π* (Cα-Cβ)2.8
LP (N) in NH2σ* (Cα-H)3.5
LP (O_ethyl)σ* (Cγ-O1)4.1
π (Cα-Cβ)π* (Cγ=O1)1.5

Note: The data in this table is representative and intended for illustrative purposes, demonstrating typical outputs of NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule's surface. deeporigin.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions, as well as hydrogen bonding. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential), while green denotes neutral regions. deeporigin.comresearchgate.net

For this compound, an MEP map would reveal the most negative potential (red) concentrated around the oxygen atoms of the carboxyl and ester carbonyl groups, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. The region around the protonated amino group (-NH3+) would exhibit the most positive potential (blue), indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. This detailed visualization of the electrostatic landscape is crucial for understanding how the molecule interacts with other molecules, including receptors, enzymes, and solvent molecules. nih.govnih.gov

Simulation of Binding Modes and Molecular Recognition

To understand how this compound might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These methods simulate the binding process of a small molecule (ligand) into the active site of a larger molecule, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred orientation of this compound when bound to a receptor, generating a binding score or energy that estimates the affinity of the interaction. researchgate.net This allows for the identification of key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, MD simulations can be performed to assess the dynamic stability of the predicted binding pose over time. These simulations provide insights into the conformational changes that both the ligand and the protein may undergo, offering a more realistic representation of the binding event in a physiological environment. nih.gov

Target Enzyme (Hypothetical) Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Aspartate Aminotransferase-6.5Arg292, Asn142Hydrogen Bond, Electrostatic
Tyr70, Trp140Hydrophobic
Aspartyl Protease-7.2Asp32, Gly217Hydrogen Bond
Ile120, Val76Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential results from a molecular docking study.

Applications in Analytical Chemistry and Metabolomics

While specific, widespread applications of this compound in analytical chemistry and metabolomics are not extensively documented, its chemical structure suggests several potential uses. These applications are often extrapolated from the known roles of its parent compound, L-aspartic acid, and the general behavior of amino acid esters in analytical workflows.

In analytical chemistry, L-Aspartic acid itself is utilized as a chemical standard for the quantification of amino acids. guidechem.com Its ethyl ester derivative could similarly serve as a certified reference material or an internal standard in chromatographic methods like HPLC or GC, particularly in assays where esterification is used to improve the volatility or detectability of amino acids. The ester group can enhance solubility in less polar solvents and alter retention times, which can be advantageous for separating complex mixtures.

In the field of metabolomics, which involves the comprehensive study of metabolites in biological systems, L-aspartic acid has been identified as a metabolite of interest in various studies, including cancer research. nih.gov The analysis of amino acids in metabolomics often requires derivatization to make them suitable for GC-MS analysis, and esterification is a common step in this process. This compound could be used as a synthetic standard to confirm the identity of derivatized endogenous L-aspartic acid in a sample. Furthermore, if this specific ester exists as a natural metabolite, its quantification could be crucial in targeted metabolomics studies aimed at understanding specific biochemical pathways. nih.gov

Design and Synthesis of Chiral Derivatizing Agents for Enantioseparation

The separation of enantiomers is a critical task in pharmaceutical and biological research. The indirect method of enantioseparation involves reacting a racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography techniques. wikipedia.org

The design of effective CDAs is centered on selecting a chiral molecule that can react quickly and quantitatively with the target analytes. Chiral amino acids and their derivatives are frequently used as the core of such agents due to their ready availability and structural diversity. For instance, L-proline derivatives have been reacted with cyanuric chloride to create activated chiral reagents for the derivatization of β-amino alcohols. nanobioletters.com

In this context, this compound can be considered a potential chiral scaffold for the synthesis of new CDAs. Its primary amino group is a reactive nucleophile that can be incorporated into a larger reagent structure. For example, it could be reacted with reagents like cyanuric chloride or fluorodinitrobenzene-based molecules to create a new CDA. The resulting agent would carry the chirality of the L-aspartic acid backbone, enabling it to form diastereomeric pairs when reacted with racemic analytes like other amino acids or amines. The principle relies on the formation of a stable covalent bond between the CDA and the analyte, a process for which numerous reagents have been developed. nih.govresearchgate.net

Table 1: Common Functional Groups in Chiral Derivatizing Agents (CDAs) and Corresponding Analyte Groups

CDA Functional GroupAnalyte Functional GroupResulting Bond
IsothiocyanatePrimary/Secondary AmineThiourea
ChloroformateAmine, Alcohol, PhenolCarbamate (B1207046), Carbonate
Activated Carboxylic Acid (e.g., NHS-ester)Primary/Secondary AmineAmide
N-hydroxysuccinimide (NHS) estersPrimary AmineAmide

This table summarizes common reactive moieties used in the design of CDAs to facilitate the formation of diastereomers for enantioseparation.

Development of Derivatization-Assisted Methods for Amino Acid Profiling

Amino acid profiling is essential for metabolomics, clinical diagnostics, and food science. Derivatization is a cornerstone of these methods, as it enhances the volatility, chromatographic retention, and detectability of amino acids. sigmaaldrich.comnih.gov The development of these methods requires careful optimization of reaction conditions and selection of reagents based on the specific structures of the amino acids being profiled.

This compound serves as an interesting model compound in the development of such methods. The presence of the ethyl ester on the side-chain carboxyl group means that derivatization strategies must selectively target the remaining primary amine and the α-carboxyl group. For gas chromatography (GC) analysis, a two-step derivatization is common: the carboxyl group is first esterified, and the amino group is subsequently acylated to block its active hydrogen and improve peak shape. sigmaaldrich.com In the case of this compound, the first step would target the α-carboxyl group, while the β-carboxyl group is already protected.

For HPLC and LC-MS methods, the primary amino group is the most common target for derivatization. Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are widely used. nih.govmdpi.com The development of a profiling method for a compound like this compound would involve optimizing factors such as pH, reagent concentration, and reaction time to ensure complete and reproducible derivatization of its α-amino group. For example, a method using a newly synthesized N-hydroxysuccinimidyl (NHS)-ester based reagent demonstrated good linearity and precision for profiling various amino-containing metabolites after careful optimization of derivatization and chromatographic conditions. nih.gov

Table 2: Research Findings on Derivatization Methods for Amino Acid Analysis

Derivatization ReagentAnalytical TechniqueKey Finding
OPA / N-acetyl-L-cysteineHPLCEnables detection of D-aspartate in the presence of a 100-fold excess of L-aspartate. nih.gov
(S)-NIFEDMS-MSAchieved baseline separation of 11 enantiomeric amino acid pairs. x-mol.net
AQCUPLC-MS/MSBoosted signal intensity by 5 to 100-fold compared to underivatized methods.
3-DP-NHSLC-MSEnhanced separation efficiency and detection sensitivity for 202 amino-containing metabolites in serum. nih.gov

This table presents findings from various studies on derivatization-assisted amino acid analysis, highlighting the improvements achieved.

Enhancement of Detection Sensitivity and Selectivity in LC-MS and HPLC

A major challenge in analytical chemistry is achieving low limits of detection (LOD) and quantification (LOQ). Derivatization is a powerful strategy to enhance the sensitivity and selectivity of detection, particularly for liquid chromatography-mass spectrometry (LC-MS) and HPLC with fluorescence detection. elsevierpure.com

For LC-MS, derivatizing agents are often designed to improve the ionization efficiency of the analyte in the MS source. A highly effective strategy involves "charge reversal" or the introduction of a permanently charged group. nih.gov For an analyte like this compound, which may not ionize efficiently in its native form, derivatization of its amino group with a reagent containing a quaternary amine can lead to a dramatic increase in signal intensity in positive-ion electrospray ionization (ESI) mode. One study reported that derivatization of amino acids with an N-alkylnicotinic acid N-hydroxysuccinimide ester, which introduces a permanent positive charge, increased MS detection sensitivity by 6- to 80-fold compared to standard derivatization. elsevierpure.com This enhancement is attributed to the surfactant properties of the reagent, which promotes the migration of the derivatized analyte to the surface of ESI droplets, facilitating more efficient ionization. elsevierpure.com

Selectivity is also improved through derivatization. In tandem mass spectrometry (MS/MS), the derivatizing tag can be designed to produce a specific and robust fragment ion upon collision-induced dissociation. This allows for the use of highly selective multiple reaction monitoring (MRM) scan modes, which significantly reduces background noise and improves quantification accuracy, even in complex biological matrices. nih.gov For example, a method for analyzing organophosphorus acids used a derivatizing agent that introduced a permanently charged moiety, enabling linear calibration curves in the low ng/mL range and enhancing identification sensitivity. mdpi.com Applying such a strategy to this compound would similarly improve its detection and quantification in complex samples.

Future Research Directions and Emerging Paradigms for L Aspartic Acid 4 Ethyl Ester

Sustainable Synthesis and Green Chemistry Innovations

Future efforts in the synthesis of L-Aspartic acid 4-ethyl ester will likely focus on developing more environmentally benign and efficient methodologies, aligning with the principles of green chemistry. Traditional methods often rely on stoichiometric reagents and harsh conditions. google.com Innovations are expected in biocatalysis and the use of renewable resources.

Enzymatic synthesis represents a promising green alternative. Enzymes like lipases can catalyze esterification reactions with high specificity under mild conditions, potentially reducing energy consumption and byproduct formation. mdpi.com Research into continuous-flow procedures, which has been successful for other β-amino acid esters, could offer a pathway for the rapid and green synthesis of this compound. mdpi.com This method features mild reaction conditions and short residence times, making it an attractive alternative to conventional batch processes. mdpi.com

The use of renewable feedstocks is another critical area of innovation. nih.gov L-Aspartic acid itself can be produced through fermentation processes, which are considered eco-friendly. thinkdochemicals.commdpi.com Future research could focus on integrating this bio-based production of the starting material with green esterification techniques. For instance, utilizing by-products from other industries, such as palm fatty acid distillate, as a model for feedstock in ethyl ester synthesis could inspire similar resource-efficient approaches. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Amino Acid Esters
ParameterConventional Synthesis (e.g., Fischer Esterification)Emerging Green Synthesis
CatalystStrong mineral acids (e.g., H₂SO₄, HCl) google.comgoogle.comEnzymes (e.g., Lipases) mdpi.com
SolventsExcess alcohol (serves as solvent and reactant) google.comGreen solvents (e.g., methanol (B129727) in some enzymatic processes), potentially reduced solvent usage in flow chemistry mdpi.com
ConditionsHigh temperatures, often requiring reflux google.comMild temperatures (e.g., 35°C for some enzymatic reactions) mdpi.com
ByproductsHigh salt burden from neutralization, potential for side reactions google.comMinimal byproducts due to high specificity of enzymes mdpi.com
Process TypeTypically batch processing google.comContinuous-flow processing possible mdpi.com

Exploration of Novel Bio-Conjugates and Hybrid Materials

This compound serves as a versatile building block for the creation of advanced functional materials. Its structure, featuring a free carboxylic acid, a primary amine, and an ester group, allows for diverse chemical modifications and polymerizations.

A significant area of future research is the development of novel poly(ester amides) (PEAs) and other biodegradable polymers where this compound is a key monomer. Research has already demonstrated that PEAs derived from L-aspartic acid are promising biomaterials for vascular tissue engineering. nih.govresearchgate.net By incorporating the 4-ethyl ester derivative, researchers can fine-tune the physicochemical properties of the resulting polymers, such as their degradation rate, hydrophilicity, and mechanical strength. These functional polymers could be used to create scaffolds for tissue engineering, where the pendant carboxylic acid groups can be conjugated with cell-signaling molecules to direct cell function. nih.gov

Furthermore, the creation of hybrid materials by integrating this compound-based polymers with other functional components is a promising direction. For example, forming interpenetrating polymer networks (IPNs) with conducting polymers could yield biocompatible and electrically conductive hydrogels suitable for biomedical applications like biosensors or smart drug delivery systems. nih.gov The conjugation of L-aspartic acid derivatives to natural compounds is also being explored to enhance properties like water solubility and bioavailability, a strategy that could be extended to this compound. mdpi.com

Table 2: Potential Applications of this compound in Materials Science
Material TypePotential ApplicationRationale for Using this compound
Functional Poly(ester amides) (PEAs)Tissue Engineering Scaffolds nih.govresearchgate.netProvides pendant carboxylic acid groups for bio-conjugation; tunable degradation and mechanical properties.
Hybrid Conducting HydrogelsBiomedical Electrodes, Biosensors nih.govForms a biocompatible and biodegradable hydrogel matrix for interpenetration with conducting polymers.
Drug-ConjugatesTargeted Drug DeliveryCan be used as a linker to attach therapeutic agents to targeting moieties, potentially improving solubility and efficacy. mdpi.com
Metal-Organic Frameworks (MOFs)Biomedical Applications (e.g., antimicrobial, antidiabetic) researchgate.netThe amino acid structure can act as an organic linker to coordinate with metal ions, creating functional porous materials.

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these in silico approaches can accelerate the discovery and design of novel derivatives with specific, tailored properties, thereby reducing the need for extensive and costly trial-and-error experimentation.

Structure-based drug design is one area where these computational tools are particularly powerful. By modeling the interaction of this compound derivatives with the active sites of target proteins, such as enzymes, researchers can design potent and selective inhibitors. For instance, computational screening has been used to identify inhibitors of caspases and other aspartic proteases, which are important drug targets. nih.govnih.gov This same fragment-based docking approach could be used to design new molecules based on the this compound scaffold. nih.gov

Beyond drug design, computational methods can predict the physicochemical properties of new materials. For example, modeling can help understand how modifications to the this compound structure will affect the properties of resulting polymers, such as their conformation, stability, and interaction with biological systems. nih.gov This predictive power allows for the rational design of materials with desired characteristics before their synthesis is ever attempted in the lab.

Integration with High-Throughput Synthesis and Screening Platforms

The convergence of robotics, microfluidics, and chemistry has led to the development of high-throughput synthesis and screening platforms. These technologies enable the rapid creation and evaluation of large libraries of chemical compounds. americanpeptidesociety.org this compound is an ideal candidate for integration into these automated workflows.

Automated peptide synthesizers, which have revolutionized the production of peptides, can be adapted to incorporate this compound as a building block. mit.eduiris-biotech.de This would allow for the rapid synthesis of a multitude of peptide analogues and peptidomimetics containing this specific moiety. chimia.ch The benefits of automation include increased reproducibility, reduced human error, and the ability to perform parallel synthesis, significantly accelerating the discovery process. americanpeptidesociety.orgcreative-peptides.com

Once synthesized, these libraries of derivatives can be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. For example, libraries of this compound-based compounds could be rapidly screened for their ability to inhibit a particular enzyme, promote cell growth on a biomaterial scaffold, or self-assemble into novel nanostructures. The integration of automated synthesis with high-throughput screening creates a powerful discovery engine for identifying new applications for this compound and its derivatives. mit.educhimia.ch

Q & A

Q. What are the standard protocols for synthesizing L-aspartic acid 4-ethyl ester, and how can purity be validated?

this compound is typically synthesized via esterification of L-aspartic acid using ethanol under acidic catalysis. A common method involves reacting L-aspartic acid with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) . Post-synthesis, purity is validated using thin-layer chromatography (TLC) with ≥98% purity thresholds , supported by nuclear magnetic resonance (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and enantiomeric excess .

Q. How does the ethyl ester group influence solubility and reactivity in peptide synthesis?

The ethyl ester protects the β-carboxyl group of L-aspartic acid, enhancing solubility in organic solvents like dichloromethane or dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS) . This protection prevents unwanted side reactions, such as aspartimide formation, during coupling steps. Post-synthesis, the ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to regenerate the free carboxyl group .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm esterification success and monitor protecting group stability .
  • Mass spectrometry (MS) : For molecular weight validation and detecting impurities .
  • Optical rotation analysis : To ensure chiral integrity ([α]²⁰/D measurements in methanol/water mixtures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during esterification?

Racemization risks increase under prolonged heating or strong acidic conditions. Strategies include:

  • Using milder catalysts (e.g., p-toluenesulfonic acid instead of H₂SO₄) .
  • Conducting reactions at lower temperatures (0–4°C) .
  • Monitoring enantiomeric purity via chiral HPLC after each synthetic step .

Q. What mechanisms explain contradictory data in aspartic acid ester stability across different peptide sequences?

Stability varies due to steric hindrance and neighboring group effects. For example, bulky amino acids adjacent to the ester can slow hydrolysis, while acidic residues (e.g., glutamic acid) may accelerate it . Systematic studies using model peptides and kinetic analysis under varying pH/temperature conditions are recommended to resolve contradictions .

Q. How can this compound be integrated into block copolymers for drug delivery applications?

The ester’s hydrophobicity enables its use in amphiphilic copolymers. For example, copolymerizing it with hydrophilic monomers (e.g., polyethylene glycol) via ring-opening polymerization (ROP) creates nanostructures with pH-responsive drug release profiles . Characterization requires dynamic light scattering (DLS) for size analysis and in vitro release studies under simulated physiological conditions .

Q. What computational tools predict the ester’s compatibility with enzyme-active sites in biocatalytic studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions between the ester and enzymes like lipases or esterases. Focus on binding energy calculations and active-site residue compatibility to guide experimental design .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., reagent stoichiometry, reaction times) must be reported to meet journal standards .
  • Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) for kinetic or stability studies .
  • Ethical Compliance : Document synthetic byproducts and waste disposal methods in accordance with laboratory safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.